NMD670

Description

BenchChem offers high-quality NMD670 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NMD670 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2354321-33-6 |

|---|---|

Molecular Formula |

C12H10BrNO4 |

Molecular Weight |

312.12 g/mol |

IUPAC Name |

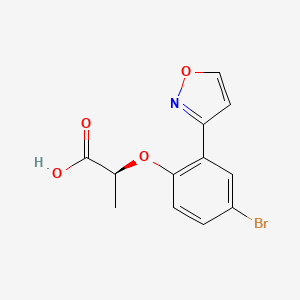

(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid |

InChI |

InChI=1S/C12H10BrNO4/c1-7(12(15)16)18-11-3-2-8(13)6-9(11)10-4-5-17-14-10/h2-7H,1H3,(H,15,16)/t7-/m0/s1 |

InChI Key |

XKXLEZCOELWNMB-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)C2=NOC=C2 |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Br)C2=NOC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Investigational Drug NMD670 for Charcot-Marie-Tooth Disease: A Technical Guide

Introduction

Charcot-Marie-Tooth (CMT) disease, a group of hereditary sensory and motor neuropathies, is characterized by progressive muscle weakness and atrophy, sensory loss, and skeletal deformities. With no currently approved disease-modifying therapies, the focus of drug development has turned to novel mechanisms to alleviate symptoms and improve function. NMD670, an investigational small molecule developed by NMD Pharma, represents a promising therapeutic approach for patients with CMT. This technical guide provides an in-depth overview of NMD670, including its mechanism of action, preclinical data, and ongoing clinical development for the treatment of CMT.

Mechanism of Action: Targeting the CIC-1 Chloride Ion Channel

NMD670 is a first-in-class, orally administered small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (CIC-1).[1][2][3] The CIC-1 channel plays a crucial role in regulating the excitability of skeletal muscle fibers. By conducting chloride ions into the muscle cell, CIC-1 helps to repolarize the cell membrane after a muscle action potential, thereby dampening muscle excitability.

In neuromuscular disorders like CMT, the transmission of signals across the neuromuscular junction (NMJ)—the synapse between a motor neuron and a muscle fiber—is often impaired.[1][4][5] This can be due to the degeneration of axons or the formation of new, less efficient neuromuscular junctions.[1] NMD Pharma has demonstrated that inhibiting CIC-1 with NMD670 can amplify the muscle's responsiveness to weak nerve signals, thereby improving neuromuscular transmission and restoring skeletal muscle function.[1][2] This novel therapeutic strategy has shown compelling preclinical efficacy in animal models of various neuromuscular disorders, including CMT.[3][6][7]

The proposed mechanism of action for NMD670 in CMT is visualized in the following signaling pathway diagram.

References

- 1. NMD Pharma publishes new data on the role of ClC-1 inhibition in Charcot-Marie-Tooth in the Annals of Clinical and Translational Neurology — NMD Pharma [nmdpharma.com]

- 2. NMD Pharma Initiates Phase 2 Study of NMD670 in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]

- 3. cmtrf.org [cmtrf.org]

- 4. Neuromuscular transmission deficits in patients with CMT and ClC-1 inhibition in CMT animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMD Pharma Reports Results from the ESTABLISH Study – an International Observational Study of Neuromuscular Function in Charcot-Marie-Tooth Type 1 and 2 — NMD Pharma [nmdpharma.com]

- 6. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model | The Lundbeck Foundation [lundbeckfonden.com]

- 7. firstwordpharma.com [firstwordpharma.com]

An In-depth Technical Guide to NMD670: A Novel ClC-1 Inhibitor for Neuromuscular Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMD670 is a first-in-class, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[1][2] By selectively targeting ClC-1, NMD670 enhances neuromuscular transmission and improves muscle function, offering a promising therapeutic strategy for a range of neuromuscular disorders characterized by muscle weakness and fatigue.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and clinical development of NMD670. Detailed summaries of preclinical and clinical data, experimental methodologies, and key signaling pathways are presented to support further research and development efforts in this field.

Chemical Structure and Physicochemical Properties

NMD670, also known as NMDP-01, is a propanoic acid derivative with a well-defined chemical structure.[5]

IUPAC Name: (S)-2-(4-bromo-2-(isoxazol-3-yl)phenoxy)propanoic acid

SMILES String: OC(--INVALID-LINK--OC1=CC=C(Br)C=C1C2=NOC=C2)=O

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C12H10BrNO4 | [6] |

| Molecular Weight | 312.12 g/mol | [6] |

| CAS Number | 2354321-33-6 | [6] |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO (100 mg/mL) | [7] |

| EC50 for ClC-1 | 1.6 µM | [6][7] |

Pharmacological Properties

Mechanism of Action

NMD670 is a potent and selective inhibitor of the ClC-1 chloride channel, which is predominantly expressed in the sarcolemma of skeletal muscle fibers.[1][2] The ClC-1 channel plays a crucial role in regulating the excitability of muscle cells by contributing to the resting membrane potential.[8] In healthy individuals, the influx of chloride ions through ClC-1 channels helps to repolarize the muscle membrane after an action potential, preventing excessive muscle excitability.

In certain neuromuscular disorders, such as Myasthenia Gravis (MG), the transmission of nerve impulses to muscles is impaired.[5] NMD670 works by inhibiting the ClC-1 channel, which reduces the chloride influx and thereby enhances the excitability of the muscle fiber membrane in response to nerve signals.[1] This amplification of the neuromuscular transmission is believed to restore muscle function and alleviate symptoms of muscle weakness.[3][4]

Signaling Pathway

The following diagram illustrates the role of ClC-1 at the neuromuscular junction and the mechanism of action of NMD670.

Preclinical and Clinical Development

NMD670 is currently under investigation in several clinical trials for the treatment of Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[4][5][9]

Preclinical Studies

Preclinical evaluation of NMD670 has been conducted in rat models of Experimental Autoimmune Myasthenia Gravis (EAMG).[3][8] In these studies, oral administration of NMD670 demonstrated a significant improvement in muscle function, including enhanced grip strength and rotarod endurance.[7] Electrophysiological measurements in isolated muscle fibers from EAMG rats showed that NMD670 increases the amplitude of the endplate potential and restores action potential excitation.[7]

Clinical Trials

A Phase 1/2a clinical trial (NCT04945774) has been completed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of NMD670 in healthy volunteers and patients with MG.[2][3][10] The study consisted of a single ascending dose (SAD) and multiple ascending dose (MAD) phase in healthy subjects, followed by a randomized, placebo-controlled, crossover phase in MG patients.[1][2]

A Phase 2b dose-ranging study (SYNAPSE-MG trial; NCT06414954) is currently ongoing to further evaluate the efficacy and safety of NMD670 in a larger population of patients with generalized MG.[11][12][13]

Quantitative Data Summary

| Study Phase | Population | Dosing Regimen | Key Findings | Reference |

| Phase 1 | Healthy Volunteers | Single Ascending Doses (50-1600 mg) and Multiple Ascending Doses (200-600 mg daily or 400 mg twice daily) | Generally safe and well-tolerated. Myotonia observed at highest doses, indicating target engagement. | [1] |

| Phase 1/2a | Myasthenia Gravis Patients (n=12) | Single doses of 400 mg and 1200 mg (crossover design) | Statistically significant improvements in Quantitative Myasthenia Gravis (QMG) score with the 400 mg dose. Favorable safety profile. | [2][5] |

| Preclinical (EAMG Rat Model) | EAMG Rats | 20 mg/kg oral administration, twice daily for 2 weeks | Enhanced grip strength and rotarod endurance. Increased amplitude of endplate potential. | [6][7] |

Experimental Protocols

Experimental Autoimmune Myasthenia Gravis (EAMG) Rat Model

The EAMG rat model is a widely used preclinical model to study the pathogenesis of Myasthenia Gravis and to evaluate potential therapeutic interventions. A common protocol for inducing EAMG in Lewis rats involves:

-

Immunization: Rats are immunized with a synthetic peptide corresponding to the immunogenic region 97-116 of the rat acetylcholine receptor (AChR) α-subunit.[14] The peptide is emulsified in Complete Freund's Adjuvant (CFA).

-

Booster: A second immunization with the same peptide in Incomplete Freund's Adjuvant (IFA) is administered 30 days after the initial immunization.[14]

-

Symptom Development: Clinical signs of muscle weakness typically appear approximately 10-14 days after the booster immunization.[14]

-

Assessment: Disease severity is assessed by monitoring body weight, muscle strength (e.g., grip strength test), and motor coordination (e.g., rotarod test).[15]

Clinical Trial Workflow

The following diagram outlines the typical workflow for the Phase 2 clinical trials of NMD670.

Conclusion

NMD670 represents a novel and promising therapeutic approach for the treatment of neuromuscular disorders. Its targeted mechanism of action, oral bioavailability, and encouraging preclinical and early clinical data highlight its potential to address the significant unmet medical needs of patients with conditions such as Myasthenia Gravis, Spinal Muscular Atrophy, and Charcot-Marie-Tooth disease. The ongoing Phase 2b clinical trial will provide further insights into the efficacy and safety of NMD670 and will be crucial in determining its future role in the management of these debilitating diseases. This technical guide serves as a valuable resource for the scientific community to understand the foundational science and clinical development of this innovative molecule.

References

- 1. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating NMD670 in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]

- 2. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of NMD670 in Patients with Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]

- 3. The ClC-1 chloride channel inhibitor NMD670 improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMD Pharma Initiates Phase 2 Study of NMD670 in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]

- 5. myastheniagravisnews.com [myastheniagravisnews.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdaconference.org [mdaconference.org]

- 9. NMD Pharma initiates Phase II trial of NMD670 in Spinal Muscular Atrophy — NMD Pharma [nmdpharma.com]

- 10. NMD Pharma Doses the First Myasthenia Gravis Patient in a Combined Phase I/IIa Clinical Trial of NMD670 — NMD Pharma [nmdpharma.com]

- 11. youtube.com [youtube.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. NMD670 for Myasthenia Gravis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. dovepress.com [dovepress.com]

- 15. Experimental autoimmune myasthenia gravis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

NMD670 Early-Phase Clinical Trial Results: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMD670 is an investigational, first-in-class, orally administered small molecule designed to enhance neuromuscular function by inhibiting the skeletal muscle-specific chloride ion channel, ClC-1.[1][2] Developed by NMD Pharma, this novel therapeutic agent aims to address the unmet medical need in several neuromuscular disorders characterized by muscle weakness and fatigue.[3] This technical guide provides a comprehensive overview of the publicly available results from the early-phase clinical trials of NMD670, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: ClC-1 Inhibition

NMD670's therapeutic potential lies in its targeted inhibition of the ClC-1 chloride channel, which is predominantly expressed in skeletal muscle.[1][4] The ClC-1 channel plays a crucial role in regulating muscle fiber excitability. By allowing an influx of chloride ions, it contributes to the repolarization of the muscle cell membrane after an action potential, thus preventing excessive muscle excitability. In certain neuromuscular diseases, such as myasthenia gravis (MG), the transmission of nerve signals to the muscle is impaired. By partially inhibiting ClC-1, NMD670 reduces the chloride influx, thereby increasing the excitability of the muscle fiber and amplifying its response to weakened nerve signals.[2][5] This ultimately leads to improved neuromuscular transmission and enhanced muscle contraction.

Signaling Pathway Diagram

Caption: NMD670 inhibits the ClC-1 channel, reducing chloride influx and enhancing muscle fiber excitability.

Early-Phase Clinical Trial Program

The early-phase clinical development of NMD670 included a Phase I study in healthy volunteers and a Phase I/IIa proof-of-concept study in patients with myasthenia gravis.[1][6]

Phase I Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of NMD670 in healthy volunteers.[4]

Experimental Protocol:

-

Study Design: The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[4]

-

Participants: A total of 87 healthy male and female volunteers were enrolled.[4]

-

Dosing:

-

Key Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetic and pharmacodynamic parameters were also assessed.[4]

Results:

| Parameter | Observation |

| Safety | NMD670 was generally safe and well-tolerated. No serious adverse events (SAEs) were reported.[4] |

| Tolerability | Myotonia (muscle stiffness) was observed at the highest dose levels in the SAD study. This was considered an on-target pharmacological effect and resolved spontaneously.[4] |

| Pharmacokinetics | (Detailed quantitative data not publicly available) |

| Pharmacodynamics | The occurrence of myotonia at higher doses indicated pharmacological target engagement.[4] |

Phase I/IIa Study in Myasthenia Gravis Patients

A Phase I/IIa study was conducted to establish the first clinical proof-of-mechanism for NMD670 in patients with myasthenia gravis.[1][7]

Experimental Protocol:

-

Study Design: The Phase IIa part was a randomized, placebo-controlled, double-blind, three-way crossover study.[6][8]

-

Participants: 12 patients with generalized myasthenia gravis (gMG) who were positive for anti-acetylcholine receptor (AChR) antibodies were enrolled.[8]

-

Dosing: Patients received a single oral dose of 400 mg NMD670, 1200 mg NMD670, or a placebo in a crossover fashion.[8]

-

Key Assessments: The primary endpoints were safety and efficacy, with efficacy measured by the change in the Quantitative Myasthenia Gravis (QMG) score. Electrophysiological endpoints were also evaluated to demonstrate target engagement.[1][7]

Results:

| Parameter | Observation |

| Safety | NMD670 was safe and well tolerated in MG patients. The incidence of treatment-related side effects was similar to placebo. The most commonly reported adverse events were fatigue and headache.[8] |

| Efficacy (QMG Score) | Statistically significant and clinically meaningful improvements in the QMG score were observed. The 400 mg dose showed a statistically significant improvement compared to placebo. Up to 50% of patients were classified as responders.[7][8] |

| Efficacy (Individual QMG Components) | Improvements were noted in hand grip strength, speech, and ocular symptoms (double vision and drooping eyelids).[8] |

| Pharmacodynamics | Electrophysiological data demonstrated target engagement and restoration of neuromuscular transmission.[7] |

Experimental Workflow Diagram

Caption: A three-way crossover design for the Phase IIa trial of NMD670 in myasthenia gravis patients.

Conclusion and Future Directions

The early-phase clinical trials of NMD670 have provided promising results, demonstrating a favorable safety profile and proof-of-mechanism in patients with myasthenia gravis. The observed improvements in muscle function, as measured by the QMG score, support the continued development of NMD670 as a potential novel treatment for neuromuscular disorders.

Following these positive results, NMD Pharma has initiated a Phase 2b clinical trial (SYNAPSE-MG) to further evaluate the safety and efficacy of different dose levels of NMD670 in a larger population of adult patients with generalized myasthenia gravis.[9][10] Additionally, Phase 2 trials are underway to investigate NMD670 in patients with spinal muscular atrophy (SMA) and Charcot-Marie-Tooth (CMT) disease, expanding the potential therapeutic applications of this innovative ClC-1 inhibitor.[5] The outcomes of these ongoing and future studies will be crucial in determining the role of NMD670 in the management of these debilitating conditions.

References

- 1. NMD Pharma Reports Positive Top-Line Data from a Phase [globenewswire.com]

- 2. NMD Pharma Publishes Comprehensive Data Package for NMD670 in Science Translational Medicine — NMD Pharma [nmdpharma.com]

- 3. Study: Pill makes patients with life-threatening muscle weakness stronger | EurekAlert! [eurekalert.org]

- 4. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating NMD670 in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]

- 5. NMD Pharma to Present Data on its Skeletal Muscle Targeted Therapy for Rare Neuromuscular Diseases at the 2024 AANEM Annual Meeting — NMD Pharma [nmdpharma.com]

- 6. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]

- 7. labiotech.eu [labiotech.eu]

- 8. myastheniagravisnews.com [myastheniagravisnews.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. NMD Pharma Initiates Phase 2b Trial of NMD670 in Generalized Myasthenia Gravis Patients — NMD Pharma [nmdpharma.com]

NMD670: A Novel ClC-1 Inhibitor with Broad Therapeutic Potential in Neuromuscular Disorders

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NMD670, a first-in-class, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1), is emerging as a promising therapeutic candidate with the potential to address a range of neuromuscular disorders. By modulating muscle membrane excitability, NMD670 aims to amplify the muscle's response to weak neural signals, thereby restoring muscle function. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the development of NMD670 for Myasthenia Gravis (MG), Charcot-Marie-Tooth (CMT) disease, and Spinal Muscular Atrophy (SMA). Detailed experimental methodologies, quantitative data summaries, and visualizations of the underlying mechanism of action are presented to offer a comprehensive resource for the scientific community.

Introduction: The Role of ClC-1 in Neuromuscular Function

The ClC-1 channel is a voltage-gated chloride channel predominantly expressed in skeletal muscle. It plays a crucial role in regulating the resting membrane potential and repolarizing the muscle membrane after an action potential.[1] In healthy individuals, this function is vital for maintaining normal muscle excitability and preventing spontaneous muscle contractions.[2] In several neuromuscular disorders, the transmission of signals from nerves to muscles is impaired, leading to muscle weakness and fatigue.[3] By inhibiting ClC-1, NMD670 reduces the chloride conductance of the muscle membrane, making it more excitable and responsive to neuronal input.[2][3] This novel mechanism of action holds the potential to improve muscle strength and function in a variety of neuromuscular conditions.[4]

Mechanism of Action of NMD670

NMD670 acts as a selective inhibitor of the ClC-1 chloride channel. The inhibition of ClC-1 leads to a series of downstream effects that ultimately enhance muscle contraction in response to nerve signals.

Caption: NMD670 inhibits the ClC-1 channel, enhancing muscle function.

Preclinical Evidence

Preclinical studies in various animal models of neuromuscular disorders have provided the foundational evidence for the therapeutic potential of NMD670.

Myasthenia Gravis (MG)

In a rat model of experimental autoimmune myasthenia gravis (EAMG), administration of NMD670 demonstrated significant improvements in muscle function.[5]

Table 1: Preclinical Efficacy of NMD670 in a Rat Model of Myasthenia Gravis

| Parameter | Observation | Source |

| Neuromuscular Transmission | Enhanced neuromuscular transmission was observed. | [5] |

| Muscle Function | Restored muscle function and improved mobility were noted after both single and prolonged administration. | [5] |

| Electromyography (EMG) | Positive effects on EMG recordings were documented. | [4] |

| Survival and Body Weight | Increased survival and higher body weight were observed in treated animals. | [4] |

| Respiratory Function | Increased muscle and respiratory function was noted. | [4] |

Charcot-Marie-Tooth (CMT) Disease

Preclinical investigations in mouse models of CMT have shown that NMD670 can correct deficits at the neuromuscular junction (NMJ) and improve muscle contractility.[6][7]

Table 2: Preclinical Efficacy of NMD670 in Mouse Models of Charcot-Marie-Tooth Disease

| Parameter | Observation | Source |

| Neuromuscular Junction (NMJ) Deficits | Corrected NMJ deficits were observed. | [6] |

| Muscle Contractile Function | Improved muscle contractile function was demonstrated. | [6] |

| Maximum Muscle Force | Led to improvements in maximum muscle force. | [8] |

| Muscle Endurance | Resulted in enhanced muscle endurance. | [8] |

Clinical Development

NMD670 is currently being evaluated in multiple clinical trials for various neuromuscular disorders.

Myasthenia Gravis (MG)

A Phase I/IIa clinical trial has been completed, and a Phase 2b trial (SYNAPSE-MG) is ongoing.

Table 3: Summary of Phase I/IIa Clinical Trial Results for NMD670 in Myasthenia Gravis

| Parameter | Result | Source |

| Safety and Tolerability | NMD670 was found to be safe and well-tolerated in both healthy volunteers and MG patients. | [9] |

| Quantitative Myasthenia Gravis (QMG) Total Score | Clinically and statistically significant improvements were observed. The 400 mg dose reached statistical significance compared to placebo. | [10][11] |

| Responder Rate | Up to 50% of patients met the pre-specified responder criteria as early as 3 hours after a single dose. | [9][10] |

| Target Engagement | Electrophysiological endpoints demonstrated target engagement and restoration of neuromuscular transmission. | [9] |

Charcot-Marie-Tooth (CMT) Disease

A Phase 2a clinical trial (SYNAPSE-CMT) is currently underway to evaluate the efficacy and safety of NMD670 in patients with CMT type 1 and type 2.[8]

Table 4: Overview of the SYNAPSE-CMT Phase 2a Clinical Trial

| Parameter | Details | Source |

| Trial Design | Randomized, double-blind, placebo-controlled. | [8] |

| Patient Population | 80 adults with genetically confirmed CMT type 1 or 2. | [8] |

| Treatment | NMD670 or placebo administered orally twice daily for 21 days. | [8] |

| Primary Endpoints | Changes in physical function assessed by the six-minute walk test (6MWT), 10-meter walk/run, and timed-up-and-go tests. | [8] |

| Secondary Endpoints | Measures of disease severity, fatigue, neuropathy, quality of life, and safety. | [8] |

Spinal Muscular Atrophy (SMA)

A Phase 2 clinical trial (SYNAPSE-SMA) is actively recruiting ambulatory adult patients with SMA Type 3.[12]

Table 5: Overview of the SYNAPSE-SMA Phase 2 Clinical Trial (NCT05794139)

| Parameter | Details | Source |

| Trial Design | Randomized, double-blind, placebo-controlled, 2-way crossover study. | [12][13] |

| Patient Population | Approximately 54 ambulatory adults (18-75 years) with a clinical diagnosis of Type 3 SMA. | [13][14] |

| Treatment | NMD670 or placebo administered orally twice daily for 21 days, followed by a crossover to the opposite treatment after a washout period. | [13][15] |

| Primary Endpoint | Change from baseline in the total distance walked during the 6-minute walk test (6MWT). | [13] |

| Secondary Endpoints | Safety, tolerability, muscle strength (handheld dynamometry), motor function (Revised Hammersmith Scale), and fatigue. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols relevant to the evaluation of NMD670.

In Vivo Electrophysiology in a Rodent Model (Representative Protocol)

This protocol describes a general procedure for assessing neuromuscular function in a rodent model, which can be adapted to evaluate the effects of NMD670.

Caption: A typical workflow for in vivo electrophysiological studies.

Protocol Steps:

-

Anesthesia and Surgery: The rodent is anesthetized, and the sciatic nerve is surgically exposed.

-

Electrode Placement: Stimulating electrodes are placed on the nerve, and recording electrodes are placed on the corresponding muscle.

-

Baseline Recording: Baseline compound muscle action potentials (CMAPs) are recorded to establish a pre-treatment functional level.

-

Drug Administration: NMD670 or a vehicle control is administered.

-

Post-Treatment Recording: CMAPs are recorded at various time points after administration to assess changes in neuromuscular transmission.

-

Data Analysis: The amplitude and latency of the CMAPs are analyzed to quantify the effects of the treatment.

Six-Minute Walk Test (6MWT) (Clinical Protocol)

The 6MWT is a key functional endpoint in the SYNAPSE-SMA and SYNAPSE-CMT clinical trials.[8][13]

Protocol Steps:

-

Patient Instruction: The patient is instructed to walk as far as possible in six minutes along a designated flat, straight corridor. They are permitted to slow down and rest if necessary.

-

Test Execution: The test is timed for exactly six minutes. The administrator provides standardized encouragement at specific intervals.

-

Distance Measurement: The total distance walked in six minutes is recorded.

-

Fatigue Assessment: In some protocols, the distance covered in each minute is recorded to assess for fatigue-related decline in walking speed.[16]

-

Safety Monitoring: The patient's heart rate, oxygen saturation, and perceived exertion are monitored before and after the test.

Future Directions and Conclusion

The preclinical and early clinical data for NMD670 are highly encouraging, suggesting a broad therapeutic potential across a spectrum of neuromuscular disorders characterized by impaired neuromuscular transmission. The ongoing Phase 2 clinical trials in MG, CMT, and SMA will provide crucial efficacy and safety data to further define the role of NMD670 in treating these debilitating conditions. The unique mechanism of action, targeting the muscle directly to enhance its responsiveness to nerve signals, represents a novel and promising strategy in the field of neuromuscular medicine. Successful outcomes from the current clinical development program could establish NMD670 as a valuable new therapeutic option for patients with limited or no effective treatments.

References

- 1. ClC-1 Chloride Channel: Inputs on the Structure–Function Relationship of Myotonia Congenita-Causing Mutations | MDPI [mdpi.com]

- 2. What are CLCN1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. NMD Pharma publishes new data on the role of ClC-1 inhibition in Charcot-Marie-Tooth in the Annals of Clinical and Translational Neurology - BioSpace [biospace.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. The ClC-1 chloride channel inhibitor NMD670 improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cmtrf.org [cmtrf.org]

- 7. Neuromuscular transmission deficits in patients with CMT and ClC‐1 inhibition in CMT animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. charcot-marie-toothnews.com [charcot-marie-toothnews.com]

- 9. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of NMD670 in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]

- 10. NMD Pharma to present NMD670 clinical data from a Phase I/IIa trial in myasthenia gravis at the 28th International Annual Congress of the World Muscle Society — NMD Pharma [nmdpharma.com]

- 11. myastheniagravisnews.com [myastheniagravisnews.com]

- 12. curesma.org [curesma.org]

- 13. mdaconference.org [mdaconference.org]

- 14. Safety and Efficacy of NMD670 in Ambulatory Adult Patients With Type 3 Spinal Muscular Atrophy [ctv.veeva.com]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. Six-Minute Walk Test demonstrates motor fatigue in spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

NMD670: A Technical Deep-Dive into the Discovery and Development of a First-in-Class ClC-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NMD670 is a pioneering, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1). Developed by NMD Pharma, a clinical-stage biotechnology company, NMD670 represents a novel therapeutic strategy for a range of neuromuscular diseases characterized by impaired neuromuscular transmission. By selectively targeting ClC-1, NMD670 enhances muscle excitability and responsiveness to neuronal signals, thereby restoring muscle function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of NMD670, summarizing key preclinical and clinical data, and outlining the experimental protocols that have defined its trajectory.

Introduction: The Rationale for ClC-1 Inhibition

In healthy skeletal muscle, the ClC-1 channel is crucial for stabilizing the muscle fiber membrane potential and preventing hyperexcitability. However, in certain neuromuscular disorders, such as Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease, the transmission of signals from nerves to muscles is compromised. This leads to a reduced safety factor for neuromuscular transmission, resulting in muscle weakness and fatigue. The foundational hypothesis behind NMD670 is that by partially inhibiting ClC-1, the muscle fiber membrane becomes more excitable and responsive to the weakened nerve signals, thereby restoring effective muscle contraction. NMD Pharma was founded in 2015 as a spin-off from Aarhus University, Denmark, based on over 15 years of research into muscle physiology and the role of ion channels in muscle excitability.[1][2][3]

Discovery and Preclinical Development of NMD670

Compound Identification and Optimization

NMD670 was identified as a potent and selective inhibitor of the ClC-1 channel. It is an orally bioavailable small molecule, a critical attribute for chronic disease management.[4][5]

| Compound ID | Target | EC50 | Chemical Formula | CAS Number |

| NMD670 | ClC-1 Chloride Channel | 1.6 µM | C12H10BrNO4 | 2354321-33-6 |

| Table 1: Key characteristics of NMD670.[4][5] |

Mechanism of Action

NMD670's therapeutic effect is derived from its specific inhibition of the ClC-1 ion channel in skeletal muscle.

Preclinical Efficacy

NMD670 has demonstrated significant efficacy in various animal models of neuromuscular diseases.

Myasthenia Gravis (MG): In a rat model of experimental autoimmune myasthenia gravis (EAMG), a single administration of NMD670 at 20 mg/kg was shown to enhance neuromuscular transmission and restore muscle function.[4][5] The study, published in Science Translational Medicine, provided the foundational proof-of-concept for progressing NMD670 into clinical trials for MG.[6][7]

Charcot-Marie-Tooth (CMT) Disease: Preclinical studies in two different mouse models of CMT demonstrated that treatment with NMD670 corrected deficits at the neuromuscular junction and improved muscle contractile function.[8][9] These findings, published in the Annals of Clinical and Translational Neurology, highlighted the potential of NMD670 as a therapeutic option for CMT.[8][9][10]

Spinal Muscular Atrophy (SMA): NMD Pharma has also reported compelling preclinical evidence for the efficacy of NMD670 in animal models of SMA, which supported the initiation of clinical trials for this indication.[11]

Preclinical Experimental Protocols

While the full detailed protocols are available in the cited publications, a general workflow for the preclinical evaluation of NMD670 in the EAMG rat model is outlined below.

Clinical Development of NMD670

The clinical development of NMD670 has progressed through Phase 1 and into multiple Phase 2 trials for different neuromuscular indications.

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers to evaluate the safety, pharmacokinetics, and pharmacodynamics of NMD670. The findings were published in Clinical Pharmacology & Therapeutics. The study established a favorable safety and tolerability profile for NMD670, supporting its progression into patient populations.

| Study Phase | Population | Design | Key Findings |

| Phase 1 | Healthy Volunteers | Randomized, double-blind, placebo-controlled, single and multiple ascending dose | Favorable safety and tolerability profile, pharmacokinetic parameters supportive of further development |

| Table 2: Overview of the Phase 1 clinical trial of NMD670. |

Phase 2 Clinical Trials

Following the successful Phase 1 study, NMD670 has advanced into several Phase 2 clinical trials.

Myasthenia Gravis (MG): A Phase 2a, single-dose, proof-of-mechanism, randomized, placebo-controlled, double-blind, three-way crossover study was conducted in 12 patients with MG. The results, published in Science Translational Medicine, demonstrated clinically significant improvements in the Quantitative Myasthenia Gravis (QMG) score and provided the first clinical proof-of-mechanism for a ClC-1 inhibitor in MG.[6][7]

Spinal Muscular Atrophy (SMA): A Phase 2 clinical trial is ongoing to evaluate the efficacy, safety, and tolerability of NMD670 in ambulatory adult patients with SMA Type 3.[11]

Charcot-Marie-Tooth (CMT) Disease: A Phase 2a clinical trial, named SYNAPSE-CMT, is currently evaluating the efficacy, safety, and tolerability of a twice-daily oral dose of NMD670 in adult patients with CMT type 1 and type 2.[8][9]

Clinical Trial Design

A generalized design for the Phase 2a proof-of-concept study in Myasthenia Gravis is depicted below. Specific details are available in the full publication.

Future Directions

The promising preclinical and early clinical data for NMD670 have paved the way for its continued development in a range of neuromuscular diseases. Ongoing and planned clinical trials will further elucidate the efficacy and safety profile of NMD670 and its potential to become a transformative therapy for patients with debilitating muscle weakness and fatigue. The development of NMD670 exemplifies a targeted, mechanism-based approach to drug discovery, translating fundamental insights in muscle physiology into a promising clinical candidate.

References

- 1. NMD Pharma - 2025 Company Profile, Team, Funding, Competitors & Financials - Tracxn [tracxn.com]

- 2. pitchbook.com [pitchbook.com]

- 3. NMD Pharma [nmdpharma.com]

- 4. NMD670 sodium | ClC-1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

- 7. New Potential treatment found for patients suffering from Myasthenia Gravis: Study [medicaldialogues.in]

- 8. NMD Pharma publishes new data on the role of ClC-1 [globenewswire.com]

- 9. NMD Pharma | Globenewswire [via.ritzau.dk]

- 10. Scientific publications — NMD Pharma [nmdpharma.com]

- 11. Beyond Motor Neurons in Spinal Muscular Atrophy: A Focus on Neuromuscular Junction [mdpi.com]

NMD670: A Deep Dive into its Impact on Cellular Pathways in Neuromuscular Disorders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways modulated by NMD670, a novel, first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1). The information presented here is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and therapeutic potential of NMD670 in treating various neuromuscular disorders.

Core Cellular Pathway: Enhancement of Neuromuscular Transmission

The primary cellular pathway affected by NMD670 administration is the neuromuscular transmission at the neuromuscular junction (NMJ). NMD670's mechanism of action revolves around the targeted inhibition of the ClC-1 ion channel, which plays a crucial role in regulating muscle fiber excitability.[1][2][3][4][5][6]

In healthy individuals, a delicate balance exists at the NMJ between excitatory signals, primarily mediated by acetylcholine (B1216132) (ACh), and inhibitory signals. The binding of ACh to its receptors on the muscle fiber surface triggers an influx of positive ions, leading to depolarization and muscle contraction. Conversely, the ClC-1 channel facilitates an influx of chloride ions, which hyperpolarizes the muscle membrane, thus dampening its excitability and promoting relaxation.[2][4]

In several neuromuscular disorders, such as Myasthenia Gravis (MG), Charcot-Marie-Tooth (CMT) disease, and Spinal Muscular Atrophy (SMA), the excitatory signal at the NMJ is compromised.[1][3][7] This can be due to a reduction in ACh receptors, nerve damage, or other factors that weaken the signal from the motor neuron to the muscle.[2][3][4] In such conditions, the inhibitory current through ClC-1 channels can overpower the weakened excitatory signal, leading to failed muscle fiber activation, and resulting in the characteristic symptoms of muscle weakness and fatigue.[2]

NMD670 acts by specifically inhibiting the ClC-1 channel.[1][5][6] This reduction in the inhibitory chloride current effectively amplifies the muscle's responsiveness to the existing, albeit weakened, excitatory signals from the motor neurons.[1][6] By shifting the balance in favor of excitation, NMD670 enhances neuromuscular transmission and restores skeletal muscle function.[1][2][6]

Quantitative Data from Clinical Trials

NMD670 is currently being evaluated in several Phase 2 clinical trials for Myasthenia Gravis, Charcot-Marie-Tooth Disease, and Spinal Muscular Atrophy Type 3.[1][7] These trials are randomized, double-blind, and placebo-controlled to ensure the robustness of the findings.[1][7] The primary endpoints are designed to measure improvements in muscle function and overall quality of life for patients.

Table 1: Summary of NMD670 Clinical Trials and Efficacy Measures

| Disorder | Trial Phase | Key Efficacy Measures | Observed/Expected Outcome with NMD670 |

| Myasthenia Gravis (MG) | Phase 2b | Quantitative Myasthenia Gravis (QMG) score | Decrease in score indicating symptom improvement.[3][7] |

| Myasthenia Gravis Activities of Daily Living (MG-ADL) score | Decrease in score indicating improved daily function.[7] | ||

| Myasthenia Gravis Composite (MGC) score | Decrease in score indicating reduced disease severity.[7] | ||

| Myasthenia Gravis Quality of Life 15 revised (MG-QOL15r) score | Decrease in score indicating improved quality of life.[7] | ||

| Charcot-Marie-Tooth (CMT) Disease Types 1 & 2 | Phase 2a | 6-minute walk test (6MWT) | Increase in distance walked.[1] |

| 10-meter walk/run test (10MW/R) | Decrease in time to complete.[1] | ||

| Timed-up-and-go test (TUG) | Decrease in time to complete.[1] | ||

| Spinal Muscular Atrophy (SMA) Type 3 | Phase 2 | Measures of muscle strength and function | Improvement in muscle function.[5][7] |

Experimental Protocols

The clinical evaluation of NMD670 involves rigorous, well-defined protocols to assess its safety, tolerability, efficacy, and pharmacokinetics.

Phase 2a Study in Charcot-Marie-Tooth Disease (SYNAPSE-CMT)

-

Study Design: Randomized, double-blind, placebo-controlled.[1]

-

Participants: 80 adult patients with genetically confirmed CMT1 or CMT2.[1]

-

Intervention: Oral administration of NMD670 or placebo, taken twice daily for 21 days.[1]

-

Primary Endpoints:

-

Secondary Endpoints: Safety and tolerability assessments.[1]

Phase 2b Study in Myasthenia Gravis

-

Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.[7]

-

Participants: Adult patients with Myasthenia Gravis.[7]

-

Intervention: Three different dose levels of NMD670 or placebo, administered as tablets twice a day for 21 days.[7]

-

Primary Endpoints:

-

Change from baseline in the Quantitative Myasthenia Gravis (QMG) total score.[7]

-

-

Secondary Endpoints:

Conclusion

NMD670 represents a targeted therapeutic approach for a range of neuromuscular disorders characterized by compromised neuromuscular transmission. Its specific inhibition of the ClC-1 chloride channel offers a novel mechanism to enhance muscle function by amplifying the response to neuronal signals. The ongoing clinical trials will provide crucial data on its efficacy and safety, potentially offering a new treatment paradigm for patients with these debilitating conditions. The well-designed experimental protocols and comprehensive endpoint measures will ensure a thorough evaluation of NMD670's therapeutic potential.

References

- 1. NMD Pharma Initiates Phase 2 Study of NMD670 in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]

- 2. youtube.com [youtube.com]

- 3. The ClC-1 chloride channel inhibitor NMD670 improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myastheniagravisnews.com [myastheniagravisnews.com]

- 5. sma-europe.eu [sma-europe.eu]

- 6. NMD Pharma Announces FDA Orphan Drug Designation Granted to NMD670 for the Treatment of Patients with Charcot-Marie-Tooth Disease | The Lundbeck Foundation [lundbeckfonden.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

Methodological & Application

Application Notes and Protocols for N-m-d-six-seventy: In-Vitro Characterization of a ClC-1 Chloride Channel Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request referenced NMD670 in the context of nonsense-mediated mRNA decay (NMD). However, publicly available scientific literature and clinical trial information consistently identify NMD670 as a potent and selective inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1. The "NMD" in NMD670 refers to the developing company, NMD Pharma A/S. This document provides detailed protocols for the in-vitro characterization of NMD670 based on its established mechanism of action as a ClC-1 inhibitor.

Introduction and Mechanism of Action

NMD670 is a first-in-class, orally bioavailable small molecule inhibitor of the human voltage-gated chloride channel ClC-1.[1][2] The ClC-1 channel is predominantly expressed in the sarcolemma of skeletal muscle fibers and is the primary contributor to the resting chloride conductance of these cells.[3][4] This high chloride conductance is crucial for stabilizing the muscle membrane potential and ensuring rapid repolarization following an action potential.[4][5]

In certain neuromuscular disorders, such as myasthenia gravis, the transmission of signals from nerves to muscles is impaired.[1] By partially inhibiting the ClC-1 channel, NMD670 reduces the chloride influx that normally counteracts membrane depolarization.[3] This enhances muscle fiber excitability and amplifies the muscle's responsiveness to weakened nerve signals, thereby restoring neuromuscular transmission and improving muscle function.[2][6]

Signaling Pathway: Role of ClC-1 in Muscle Excitability

The following diagram illustrates the role of ClC-1 in the electrical signaling at the neuromuscular junction and how its inhibition by NMD670 can restore muscle fiber excitation in a disease state.

Caption: Mechanism of NMD670 action on muscle excitability.

Quantitative Data Summary

The primary in-vitro measure for NMD670's activity is its effect on ClC-1 channel currents, typically determined via electrophysiology.

| Compound | Target | Assay Type | Cell Line | Key Parameter | Value | Reference |

| NMD670 | ClC-1 | Electrophysiology | Not specified | EC50 | 1.6 µM | [7] |

EC50 (Half-maximal effective concentration) refers to the concentration of the drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

The gold-standard in-vitro method for characterizing an ion channel inhibitor like NMD670 is the patch-clamp electrophysiology technique.[8] This allows for direct measurement of the ionic currents flowing through the ClC-1 channel in the presence and absence of the compound.

Key Experiment: Whole-Cell Patch-Clamp Assay for ClC-1 Inhibition

Objective: To determine the potency and mechanism of NMD670 inhibition on human ClC-1 channels expressed heterologously in a mammalian cell line.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably or transiently transfected with a plasmid encoding the human ClC-1 protein (gene CLCN1).[9][10]

Materials:

-

HEK293 cells expressing human ClC-1

-

Cell culture reagents (DMEM, FBS, penicillin/streptomycin, selection antibiotic if applicable)

-

Transfection reagent (e.g., Lipofectamine) and ClC-1 expression vector (for transient transfection)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette pulling

-

NMD670 stock solution (in DMSO) and final dilutions in extracellular solution

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.[9]

-

Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH. (Using CsCl minimizes potassium channel contamination).[9]

-

NMD670 Working Solutions: Prepare a range of concentrations (e.g., 0.1 µM to 100 µM) by diluting the stock solution in the extracellular solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.2%.[9]

Experimental Workflow Diagram

Caption: Workflow for whole-cell patch-clamp analysis of NMD670.

Detailed Protocol Steps:

-

Cell Preparation: Culture HEK293 cells expressing ClC-1 on glass coverslips. If using transient transfection, perform the transfection 24-48 hours prior to the experiment.[11]

-

Pipette Preparation: Pull glass pipettes to a resistance of approximately 3 MΩ when filled with the intracellular solution.[9]

-

Recording Setup: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Seal Formation: Under visual guidance, carefully approach a single, healthy-looking cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Achieve Whole-Cell Mode: Apply a brief pulse of stronger suction to rupture the membrane patch within the pipette, establishing electrical continuity between the pipette and the cell interior.[8]

-

Baseline Current Recording:

-

Clamp the cell at a holding potential of 0 mV.[9]

-

Apply a series of voltage steps, for example, from -200 mV to +120 mV in 10 mV increments for 400 ms (B15284909) each.[9]

-

Record the resulting chloride currents. This provides the baseline activity of the ClC-1 channels.

-

-

Compound Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of NMD670. Allow 2-5 minutes for the solution to exchange fully and the compound to reach equilibrium.

-

Test Current Recording: Repeat the voltage-step protocol from step 6 to record the chloride currents in the presence of NMD670.

-

Washout (Optional): Perfuse the chamber with the control extracellular solution to see if the inhibitory effect of NMD670 is reversible.

-

Data Analysis:

-

For each voltage step, measure the peak or steady-state current amplitude before (Ibaseline) and after (INMD670) drug application.

-

Calculate the percentage of inhibition: % Inhibition = (1 - (INMD670 / Ibaseline)) * 100.

-

Repeat the experiment for a range of NMD670 concentrations.

-

Plot the % Inhibition against the log of the NMD670 concentration and fit the data to a sigmoid dose-response curve to determine the EC50 or IC50 value.

-

Expected Results and Interpretation

Application of NMD670 is expected to cause a dose-dependent reduction in the amplitude of the chloride currents flowing through the ClC-1 channels. By analyzing the current-voltage (I-V) relationship and the voltage-dependence of channel activation, one can further characterize the mechanism of inhibition (e.g., whether it is voltage-dependent, open-channel block, etc.). The primary outcome will be a quantitative measure of NMD670's potency (EC50), which is critical for understanding its therapeutic potential and for guiding further drug development efforts.

References

- 1. The ClC-1 chloride channel inhibitor NMD670 improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMD Pharma Initiates Phase 2 Study of NMD670 in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]

- 3. NMD Pharma Publishes Comprehensive Data Package for NMD670 in Science Translational Medicine — NMD Pharma [nmdpharma.com]

- 4. ClC-1 chloride channels: state-of-the-art research and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClC-1 Chloride Channel: Inputs on the Structure–Function Relationship of Myotonia Congenita-Causing Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cmtrf.org [cmtrf.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Functional characterization of ClC-1 mutations from patients affected by recessive myotonia congenita presenting with different clinical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

Application Notes and Protocols: NMD670 Dosing in Rat Models of Myasthenia Gravis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing regimen and experimental protocols for the use of NMD670, a first-in-class ClC-1 chloride channel inhibitor, in rat models of Myasthenia Gravis (MG). The information is compiled from preclinical studies that have demonstrated the potential of NMD670 to restore muscle function in this disease context.

Introduction to NMD670 and its Mechanism of Action

NMD670 is an orally bioavailable small molecule that selectively inhibits the skeletal muscle-specific chloride ion channel, ClC-1. In Myasthenia Gravis, the transmission of electrical signals from motor neurons to skeletal muscle fibers is compromised. By partially inhibiting ClC-1, NMD670 enhances neuromuscular transmission and muscle fiber excitability, leading to improved muscle function.[1] Preclinical studies in rat models of MG have shown that NMD670 can restore muscle function and improve mobility after both single and prolonged administrations.[1]

NMD670 Dosing Regimen in Rat Models

The following tables summarize the dosing regimens for NMD670 in the experimental autoimmune myasthenia gravis (EAMG) rat model.

Table 1: Single Dose Administration

| Parameter | Description |

| Animal Model | Experimental Autoimmune Myasthenia Gravis (EAMG) in rats |

| Compound | NMD670 |

| Dosage | Specific mg/kg dosage as determined by dose-ranging studies |

| Route of Administration | Oral |

| Frequency | Single dose |

| Primary Outcome Measures | Restoration of muscle function, enhancement of neuromuscular transmission, improvement in mobility |

Table 2: Prolonged Administration

| Parameter | Description |

| Animal Model | Experimental Autoimmune Myasthenia Gravis (EAMG) in rats |

| Compound | NMD670 |

| Dosage | Specific mg/kg dosage as determined by dose-ranging and repeated-dose studies |

| Route of Administration | Oral |

| Frequency | Daily or as determined by pharmacokinetic studies |

| Duration | Multiple days/weeks to assess long-term efficacy and safety |

| Primary Outcome Measures | Sustained improvement in muscle function and mobility, safety and tolerability |

Experimental Protocols

Induction of Experimental Autoimmune Myasthenia Gravis (EAMG) in Rats

The EAMG model is a widely used and well-characterized animal model for Myasthenia Gravis.

-

Animals: Female Lewis rats are commonly used due to their susceptibility to EAMG induction.

-

Antigen: Purified acetylcholine (B1216132) receptor (AChR) from the electric organ of Torpedo californica or a pathogenic rat AChR-specific monoclonal antibody (mAb 35) can be used to induce active or passive EAMG, respectively.

-

Adjuvant: For active immunization, the AChR is emulsified in Complete Freund's Adjuvant (CFA).

-

Immunization:

-

A primary immunization with AChR in CFA is administered subcutaneously at multiple sites.

-

A booster immunization with AChR in Incomplete Freund's Adjuvant (IFA) is typically given after a specific interval (e.g., 4 weeks).

-

-

Disease Monitoring: The severity of EAMG is monitored by observing clinical signs of muscle weakness, such as a hunched posture, reduced mobility, and grip strength measurements. A standardized clinical scoring system is often employed.

NMD670 Administration

-

Formulation: NMD670 is formulated for oral administration. The vehicle used for formulation should be reported (e.g., a solution or suspension).

-

Dose Selection: Appropriate dose levels are determined from prior dose-ranging studies to identify a dose that provides a therapeutic effect with a good safety margin.

-

Administration: The compound is administered orally using a gavage needle.

Assessment of Efficacy

A battery of tests is used to evaluate the efficacy of NMD670 in the EAMG rat model.

-

Clinical Scoring: A numerical scoring system is used to grade the severity of clinical symptoms of MG.

-

Grip Strength Test: This test measures muscle strength in the forelimbs and/or hindlimbs.

-

Inverted Screen Test: This test assesses the ability of the rat to hang from a wire mesh, providing a measure of overall muscle strength and endurance.

-

Electrophysiological Recordings: In vivo or ex vivo electrophysiological studies on isolated nerve-muscle preparations can be performed to directly measure neuromuscular transmission. This may include recording of compound muscle action potentials (CMAPs) and assessing for decremental responses upon repetitive nerve stimulation.

-

Mobility Assessment: Open-field tests can be used to quantify locomotor activity and exploratory behavior.

Visualizations

Caption: NMD670's mechanism of action at the neuromuscular junction.

Caption: Experimental workflow for NMD670 testing in the EAMG rat model.

References

Application Notes and Protocols: Electrophysiology Assays to Measure NMD670 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMD670 is a first-in-class, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[1][2][3][4][5] By selectively targeting ClC-1, NMD670 aims to enhance neuromuscular transmission and improve muscle function in patients with neuromuscular disorders characterized by muscle weakness and fatigue, such as myasthenia gravis (MG), Charcot-Marie-Tooth (CMT) disease, and spinal muscular atrophy (SMA).[1][2][3][4][5] These application notes provide detailed protocols for key electrophysiology assays to assess the efficacy of NMD670 in preclinical and clinical settings.

Mechanism of Action of NMD670

The ClC-1 channel is highly expressed in the sarcolemma of skeletal muscle fibers and is a major contributor to the resting membrane conductance.[6] It plays a crucial role in stabilizing the membrane potential and regulating muscle excitability. In neuromuscular disorders like myasthenia gravis, the transmission of electrical signals from motor neurons to muscle fibers is compromised.

NMD670 acts by partially inhibiting the ClC-1 channel. This inhibition reduces the chloride conductance of the muscle membrane, leading to a state of increased muscle fiber excitability.[7] As a result, the muscle becomes more responsive to neuronal input, enhancing the safety factor of neuromuscular transmission and leading to improved muscle contraction and function.[1][2][3][4][5] Preclinical studies in rat models of myasthenia gravis have shown that ClC-1 inhibition with NMD670 enhances neuromuscular transmission, restores muscle function, and improves mobility.[8]

Figure 1: NMD670 Mechanism of Action at the Neuromuscular Junction.

Electrophysiology Assays for Efficacy Assessment

Several electrophysiology assays are critical for quantifying the effects of NMD670 on neuromuscular transmission and muscle function. These include Repetitive Nerve Stimulation (RNS), Compound Muscle Action Potential (CMAP) analysis, and Single-Fiber Electromyography (SFEMG).

Repetitive Nerve Stimulation (RNS)

RNS is a standard diagnostic test for myasthenia gravis and is used to assess the safety of neuromuscular transmission.[9][10][11][12] The test involves repeated electrical stimulation of a motor nerve while recording the electrical response of the muscle it innervates. In myasthenia gravis, a characteristic "decrement" in the amplitude of the CMAP is observed with successive stimuli, reflecting the fatiguability of the neuromuscular junction.[10][13]

Objective: To measure the change in CMAP amplitude decrement following NMD670 administration, indicating improved neuromuscular transmission.

Figure 2: Experimental Workflow for Repetitive Nerve Stimulation (RNS).

Materials:

-

EMG machine with a nerve stimulator

-

Surface recording electrodes (active and reference)

-

Ground electrode

-

Conductive gel

-

Skin thermometer

Procedure:

-

Patient Preparation: The patient should be in a relaxed and comfortable position. The limb to be tested should be kept warm, with a skin temperature of at least 35°C, as lower temperatures can improve neuromuscular transmission and mask a decrement.

-

Electrode Placement:

-

Place the active surface electrode over the belly of the muscle of interest (e.g., abductor digiti minimi).

-

Place the reference electrode over the tendon of the same muscle.

-

Place a ground electrode on the limb between the stimulating and recording electrodes.

-

-

Stimulation:

-

Stimulate the corresponding motor nerve (e.g., ulnar nerve at the wrist) with a supramaximal intensity. This is determined by gradually increasing the stimulus intensity until the CMAP amplitude no longer increases.

-

Deliver a train of 10 stimuli at a low frequency (typically 3-5 Hz).

-

-

Recording: Record the CMAP response to each stimulus.

-

Post-Exercise Testing (optional but recommended):

-

After the baseline recording, have the patient perform a maximal voluntary contraction of the tested muscle for 10-30 seconds.

-

Immediately after exercise, deliver another train of stimuli to assess for post-exercise facilitation (a transient repair of the decrement).

-

Repeat the stimulation at 1, 2, 3, and 5 minutes post-exercise to assess for post-exercise exhaustion (a worsening of the decrement).

-

-

Data Analysis:

-

Measure the amplitude of the first, fourth, and fifth CMAPs in the train.

-

Calculate the percentage decrement using the formula: ((Amplitude of 1st CMAP - Amplitude of 4th/5th CMAP) / Amplitude of 1st CMAP) * 100.

-

A decrement of >10% is generally considered abnormal.[10]

-

Table 1: Representative RNS Data in Myasthenia Gravis Patients Before and After Treatment

| Patient ID | Muscle Tested | Baseline CMAP Decrement (%) | Post-Treatment CMAP Decrement (%) | Percentage Improvement |

| MG-001 | Abductor Digiti Minimi | 25 | 12 | 52% |

| MG-002 | Trapezius | 38 | 18 | 53% |

| MG-003 | Orbicularis Oculi | 15 | 7 | 53% |

| MG-004 | Deltoid | 45 | 25 | 44% |

Note: This table presents hypothetical data based on typical findings in myasthenia gravis clinical studies to illustrate the expected effect of an effective treatment like NMD670.[9][14]

Single-Fiber Electromyography (SFEMG)

SFEMG is the most sensitive clinical test for detecting impaired neuromuscular transmission.[15][16] It measures the "jitter," which is the variability in the time it takes for a nerve impulse to elicit an action potential in individual muscle fibers of the same motor unit.[17][18] Increased jitter and "blocking" (failure of a muscle fiber to fire) are hallmarks of neuromuscular junction dysfunction.

Objective: To measure the change in jitter and blocking following NMD670 administration, providing a highly sensitive measure of improved neuromuscular transmission stability.

Figure 3: Experimental Workflow for Single-Fiber Electromyography (SFEMG).

Materials:

-

EMG machine with SFEMG capabilities

-

Specialized single-fiber needle electrode

-

Surface ground electrode

Procedure:

-

Patient Preparation: The patient is asked to make a slight, steady voluntary contraction of the muscle being studied (e.g., extensor digitorum communis or frontalis).

-

Electrode Insertion: A specialized SFEMG needle electrode is inserted into the muscle.

-

Signal Acquisition: The electrode is carefully manipulated to record action potentials from two adjacent muscle fibers belonging to the same motor unit.

-

Recording: A series of at least 50-100 consecutive discharges from the pair of muscle fibers is recorded.

-

Data Analysis:

-

The time interval between the action potentials of the two fibers (inter-potential interval, IPI) is measured for each discharge.

-

Jitter is calculated as the mean consecutive difference (MCD) of the IPIs.

-

Blocking is noted when one of the action potentials intermittently fails to appear.

-

-

Repeat: The procedure is repeated to analyze at least 20 different pairs of muscle fiber action potentials.

-

Interpretation: The mean MCD and the percentage of pairs with blocking are compared to normal values for the specific muscle and age group.

Table 2: Representative SFEMG Data in Myasthenia Gravis Patients Before and After Treatment

| Patient ID | Muscle Tested | Baseline Mean Jitter (µs) | Post-Treatment Mean Jitter (µs) | Baseline Blocking (%) | Post-Treatment Blocking (%) |

| MG-001 | Extensor Digitorum | 65 | 35 | 15 | 2 |

| MG-002 | Frontalis | 80 | 45 | 20 | 5 |

| MG-003 | Extensor Digitorum | 55 | 30 | 10 | 0 |

| MG-004 | Frontalis | 95 | 50 | 30 | 8 |

Note: This table presents hypothetical data based on typical findings in myasthenia gravis clinical studies to illustrate the expected effect of an effective treatment like NMD670.[15][18][19][20]

Conclusion

The electrophysiology assays detailed in these application notes provide robust and quantitative methods for assessing the efficacy of NMD670. By demonstrating improvements in CMAP decrement, jitter, and blocking, these techniques can provide direct evidence of NMD670's ability to enhance neuromuscular transmission and restore muscle function in individuals with neuromuscular disorders. These assays are essential tools for both preclinical and clinical development of this novel therapeutic agent.

References

- 1. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]

- 2. NMD Pharma presents preclinical data highlighting increased [globenewswire.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. NMD Pharma to present compelling preclinical data [globenewswire.com]

- 5. NMD Pharma Publishes Comprehensive Data Package for NMD670 in Science Translational Medicine — NMD Pharma [nmdpharma.com]

- 6. ClC-1 chloride channels: state-of-the-art research and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, Pharmacokinetics, and Pharmacodynamics of a First-in-Class ClC-1 Inhibitor to Enhance Muscle Excitability: Phase I Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ClC-1 chloride channel inhibitor NMD670 improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The diagnostic and prognostic utility of repetitive nerve stimulation in patients with myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repetitive Nerve Stimulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Repetitive nerve stimulation - Wikipedia [en.wikipedia.org]

- 12. aanem.org [aanem.org]

- 13. Assessment of Neuromuscular Transmission: Overview, Myasthenia Gravis: Clinical Evaluation, Repetitive Nerve Stimulation [emedicine.medscape.com]

- 14. researchgate.net [researchgate.net]

- 15. Single-fiber EMG: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AAEE minimonograph #25: Single-fiber electromyography in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thekingsleyclinic.com [thekingsleyclinic.com]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. neurology.org [neurology.org]

- 20. Does change in neuromuscular jitter predict or correlate with clinical change in MG?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Application Notes and Protocols: Evaluating NMD670 in Spinal Muscular Atrophy Using the 6-Minute Walk Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a rare genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. While new treatments have significantly altered the disease's course, residual muscle weakness and fatigue remain major challenges for many patients. NMD670 is an investigational, first-in-class small molecule inhibitor of the muscle-specific chloride ion channel, ClC-1.[1][2] By blocking ClC-1, NMD670 aims to enhance neuromuscular transmission and improve skeletal muscle function.[1][2] The 6-Minute Walk Test (6MWT) is a well-established, objective, and clinically meaningful endpoint for assessing functional exercise capacity in ambulatory individuals with SMA and has been accepted by regulatory agencies for use in clinical trials.[3][4] This document provides detailed application notes and protocols for utilizing the 6MWT to evaluate the efficacy of NMD670 in patients with SMA, particularly in the context of clinical trials like the Phase II SYNAPSE-SMA study (NCT05794139).[1][5]

NMD670: Mechanism of Action

NMD670 acts by inhibiting the ClC-1 ion channel, which is predominantly expressed in skeletal muscle.[2][6] The ClC-1 channel plays a crucial role in the repolarization of the muscle fiber membrane after an action potential, which can dampen muscle excitability.[2] In SMA, the neuromuscular junction is known to be affected, leading to impaired signaling between motor neurons and muscles.[1][2] By inhibiting ClC-1, NMD670 is hypothesized to increase muscle fiber excitability and enhance the muscle's response to nerve signals, thereby improving muscle strength and function.[2][6][7] Preclinical studies in animal models of neuromuscular diseases have shown that NMD670 can improve neuromuscular transmission and muscle function.[1][2]

Signaling Pathway of NMD670 Action

Caption: Mechanism of action of NMD670 at the neuromuscular junction.

The 6-Minute Walk Test (6MWT) in SMA

The 6MWT is a robust measure of functional endurance in ambulatory SMA patients.[3][4] It is an objective, easily administered, and standardized test that evaluates a patient's capacity for submaximal exercise.[2][8] The test measures the total distance a patient can walk in six minutes and has been shown to correlate with other established motor function scales in SMA, such as the Hammersmith Functional Motor Scale-Expanded (HFMSE).[8] Importantly, the 6MWT is sensitive to changes related to fatigue, a significant symptom in SMA.[3][8] Studies have shown that individuals with SMA often exhibit a decline in walking speed over the course of the 6-minute test, highlighting its utility in capturing this aspect of the disease.[3][8]

Experimental Protocol: 6-Minute Walk Test for NMD670 Evaluation

This protocol is based on the American Thoracic Society (ATS) guidelines and adaptations for the SMA population.[4][9]

1. Patient Eligibility and Preparation:

-

Inclusion Criteria: Ambulatory patients with a confirmed diagnosis of Type 3 SMA, aged 18 to 75 years, and able to walk a minimum distance (e.g., 50 meters) without assistance during a baseline 6MWT.[5][7]

-

Exclusion Criteria: Patients with contraindications to submaximal exercise, such as unstable angina or recent myocardial infarction.[10]

-

Patient Instructions: Patients should wear comfortable clothing and appropriate walking shoes. They should be instructed to take their usual medications. The test should not be conducted if the patient has had a strenuous exercise session within the preceding two hours.

2. Equipment:

-

Stopwatch[11]

-

Two cones to mark the turnaround points of the walking course[11]

-

Measuring wheel or pre-measured course

-

Lap counter

-

Post-it note flags (numbered 1-6) to mark the distance at each minute[11]

-

Chair for the patient to rest in before and after the test[12]

-

Pulse oximeter[13]

-

Borg Dyspnea Scale[13]

-

Emergency equipment, including an automated external defibrillator (AED)[13]

3. Course Setup:

-

A flat, straight, enclosed corridor with a hard surface is required.

-

The walking course should be 25 meters in length, with the turnaround points clearly marked with cones.[11] The length should be marked every meter.[3]

4. Pre-Test Procedure:

-

The patient should rest in a chair for at least 10 minutes before the test begins.[13]

-

Record baseline heart rate, blood pressure, and oxygen saturation.

-

Assess baseline dyspnea and fatigue using the Borg scale.

-

Provide standardized instructions to the patient in a clear and consistent manner: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. Six minutes is a long time to walk, so you will be exerting yourself. You are permitted to slow down, to stop, and to rest as necessary. You may lean against the wall while resting, but please resume walking as soon as you are able."[11]

5. Test Administration:

-

The administrator should stand at the starting line and start the stopwatch when the patient begins walking.

-

The administrator should not walk with the patient, as this can influence their pace.[10] It is recommended to have two evaluators: one to time and one to follow the patient to mark distances and ensure safety.[11]

-

Provide standardized encouragement at the end of each minute in an even tone, such as: "You are doing well. You have five minutes to go."[11]

-

At the end of each minute, place a numbered flag to mark the distance covered.[11]

-

Do not engage in other conversation with the patient during the test.

-

If the patient stops, allow them to rest but keep the timer running. The patient can resume walking when they feel able.

-

The test is terminated if the patient experiences chest pain, intolerable dyspnea, leg cramps, staggering, diaphoresis, or a pale or ashen appearance.

6. Post-Test Procedure:

-

At the end of 6 minutes, instruct the patient to stop.

-

Immediately record the post-test heart rate, blood pressure, oxygen saturation, and Borg scale ratings for dyspnea and fatigue.

-

Measure the total distance walked to the nearest meter.

-

Record the number and duration of any rest stops.

Experimental Workflow

Caption: Crossover clinical trial workflow for evaluating NMD670 using the 6MWT.

Data Presentation and Analysis

All quantitative data from the 6MWT should be summarized in structured tables for clear comparison. The primary endpoint is typically the change from baseline in the 6-minute walk distance (6MWD).

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic | NMD670 First (n=...) | Placebo First (n=...) | Total (N=...) |

| Age (years), Mean (SD) | |||

| Sex, n (%) | |||

| SMA Type 3, n (%) | |||

| SMN2 Copy Number, n (%) | |||

| Baseline 6MWD (meters), Mean (SD) | |||

| Baseline HFMSE Score, Mean (SD) |

Table 2: Change in 6-Minute Walk Distance (6MWD) from Baseline

| Timepoint | Treatment Group | N | Baseline 6MWD (m), Mean (SD) | Post-Treatment 6MWD (m), Mean (SD) | Change from Baseline (m), Mean (SD) | p-value |

| Period 1 (Day 21) | NMD670 | |||||

| Placebo | ||||||

| Period 2 (Day 42) | NMD670 | |||||

| Placebo |

Table 3: Analysis of Fatigue during the 6MWT

| Timepoint | Treatment Group | N | Distance in First Minute (m), Mean (SD) | Distance in Sixth Minute (m), Mean (SD) | Difference (m), Mean (SD) | Percent Decline (%), Mean (SD) |

| Baseline | Combined | |||||

| Post-Treatment | NMD670 | |||||

| Placebo |

Statistical Analysis:

-

The primary analysis for a crossover study like SYNAPSE-SMA would typically involve a mixed-effects model for repeated measures (MMRM).

-

The model would include treatment, period, and sequence as fixed effects, and patient as a random effect.

-

The change from baseline in 6MWD would be the dependent variable.

-

Secondary analyses may include comparisons of the distance walked in the first and last minutes of the test to assess effects on fatigue.

Conclusion

The 6-Minute Walk Test is a critical tool for evaluating the efficacy of novel therapies like NMD670 in ambulatory individuals with Spinal Muscular Atrophy. Its established validity, reliability, and clinical relevance make it a strong primary endpoint for clinical trials.[3][4] By adhering to standardized protocols and employing rigorous data analysis, researchers can effectively assess the potential of NMD670 to improve functional capacity and address the persistent challenges of muscle weakness and fatigue in the SMA population.

References

- 1. NMD Pharma initiates Phase II trial of NMD670 in Spinal Muscular Atrophy — NMD Pharma [nmdpharma.com]

- 2. NMD670 (NMD Pharma – SYNAPSE-SMA Trial) – SMAUK [smauk.org.uk]

- 3. Six-Minute Walk Test demonstrates motor fatigue in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limitations of 6-minute walk test reference values for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]